molecular formula C25H21FN2O3S2 B2728415 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890822-33-0

3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2728415
CAS No.: 890822-33-0
M. Wt: 480.57
InChI Key: DIXSITRSDGMZEK-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound with a unique structure that includes amino, sulfonyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the amino and sulfonyl groups. The final step often involves the addition of the fluorophenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale would require careful consideration of factors such as reaction time, temperature, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research may focus on its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic properties.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials, making them more durable or efficient.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the modulation of signaling pathways or the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE include other thiophene derivatives with amino, sulfonyl, and fluorophenyl groups. Examples include:

  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-15-8-9-16(2)20(14-15)28-25-24(33(30,31)19-6-4-3-5-7-19)21(27)23(32-25)22(29)17-10-12-18(26)13-11-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXSITRSDGMZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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